[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18(14-23(15-19(25)26)16-6-2-1-3-7-16)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h1-9H,10-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKDEKSRVJINQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160977 | |
| Record name | Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-55-9 | |
| Record name | Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridin-2-ylpiperazine with ethyl chloroacetate under basic conditions to form an intermediate ester. This ester is then hydrolyzed to yield the corresponding carboxylic acid. The final step involves the coupling of this carboxylic acid with aniline derivatives under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This interaction can influence several biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The following compounds share the 2-oxoethyl-acetic acid core with variations in substituents:
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Pyridine vs. Pyrimidine :
- Methoxy Group (039153): The 4-methoxyphenyl group in 039153 increases molecular weight (384.44 vs.
Biological Activity
[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid, also known by its CAS number 1142211-55-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H22N4O3
- Molecular Weight : 342.40 g/mol
- CAS Number : 1142211-55-9
The compound features a piperazine ring substituted with a pyridine group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research has indicated that compounds similar to [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid exhibit significant antibacterial and antifungal activities. A study conducted on phenyl amino acetic acid derivatives revealed that certain modifications in structure positively influence their antimicrobial efficacy.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 4h (5-Br) | 5.44 | 4.3 |
| 4n (5-I) | 5.68 | 3.0 |
| 4f (5-NO2) | Moderate | No activity |
The above data suggests that the presence of halogen substituents significantly enhances the antimicrobial properties of the compounds.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety is particularly known for its role in modulating neurotransmitter systems, which can lead to central nervous system effects.
Case Studies
- Antibacterial Efficacy : A study published in Asian Journal of Chemistry evaluated several derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed enhanced activity, indicating structure-activity relationships that can be exploited for drug development .
- Antifungal Activity : Another investigation highlighted the antifungal potential of similar compounds, where specific derivatives demonstrated significant activity against strains such as Candida albicans. The results indicated that modifications in the phenyl ring could lead to improved efficacy against fungal infections .
Synthesis and Characterization
The synthesis of [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is performed using various spectral techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm their structures and purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols, including:
- Core Formation : Condensation of 2-aminopyridine derivatives with aldehydes under acidic conditions to form the pyridine-piperazine backbone .
- Functionalization : Introduction of the phenylaminoacetic acid moiety via nucleophilic substitution or coupling reactions.
- Optimization : Reaction temperature (60–80°C), solvent choice (e.g., DMF or THF), and inert atmosphere (N₂/Ar) are critical to minimize side reactions and improve purity (>95% by HPLC) .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]+ calculated for C₁₉H₂₁N₄O₃: 365.1608) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for piperazine derivatives) using fluorescence polarization .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from:
- Impurity Interference : Use HPLC-MS to identify byproducts (e.g., MM0464.19 impurity with similar retention times) .
- Solubility Issues : Pre-treat compounds with DMSO/cosolvents and validate dissolution via dynamic light scattering (DLS) .
- Assay-Specific Variability : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What advanced techniques are required to confirm stereochemical configuration in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as applied to analogous piperazine derivatives in ).
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT-based) for chiral centers .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor via LC-MS for hydrolytic products (e.g., cleavage of the amide bond yielding phenylaminoacetic acid) .
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation of the pyridine ring .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment Replacement : Modify the pyridine ring (e.g., 4-fluorophenoxy substitutions) or piperazine linker (alkyl vs. aryl groups) and test activity .
- Molecular Docking : Map interactions with target proteins (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger Suite .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
